molecular formula C11H20N2O B7460497 Cyclobutyl(4-methyl-1,4-diazepan-1-yl)methanone

Cyclobutyl(4-methyl-1,4-diazepan-1-yl)methanone

Cat. No.: B7460497
M. Wt: 196.29 g/mol
InChI Key: GCZYPZFTBNDVMF-UHFFFAOYSA-N
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Description

Cyclobutyl(4-methyl-1,4-diazepan-1-yl)methanone is a chemical compound that belongs to the class of diazepanes It is characterized by a cyclobutyl group attached to a 4-methyl-1,4-diazepane ring, which is further connected to a methanone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclobutyl(4-methyl-1,4-diazepan-1-yl)methanone typically involves the reaction of cyclobutylamine with 4-methyl-1,4-diazepan-1-ylmethanone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, at a controlled temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

Cyclobutyl(4-methyl-1,4-diazepan-1-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the methanone group to a hydroxyl group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diazepane ring can be modified.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of this compound oxides.

    Reduction: Formation of cyclobutyl(4-methyl-1,4-diazepan-1-yl)methanol.

    Substitution: Formation of various substituted diazepane derivatives.

Scientific Research Applications

Cyclobutyl(4-methyl-1,4-diazepan-1-yl)methanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with therapeutic properties.

    Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of Cyclobutyl(4-methyl-1,4-diazepan-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Similar Compounds

  • Cyclobutyl(1,4-diazepan-1-yl)methanone
  • Cyclobutyl(4-methyl-1,4-diazepan-1-yl)ethanone
  • Cyclobutyl(4-methyl-1,4-diazepan-1-yl)propanone

Uniqueness

Cyclobutyl(4-methyl-1,4-diazepan-1-yl)methanone is unique due to its specific structural features, such as the presence of a cyclobutyl group and a 4-methyl-1,4-diazepane ring. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

cyclobutyl-(4-methyl-1,4-diazepan-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O/c1-12-6-3-7-13(9-8-12)11(14)10-4-2-5-10/h10H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZYPZFTBNDVMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCN(CC1)C(=O)C2CCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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